(4-Amino-2-butylpyrimidin-5-yl)methanol
Description
(4-Amino-2-butylpyrimidin-5-yl)methanol is a pyrimidine derivative characterized by a hydroxymethyl group at position 5, an amino group at position 4, and a butyl chain at position 2 of the pyrimidine ring. Pyrimidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional versatility .
Properties
CAS No. |
62671-93-6 |
|---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(4-amino-2-butylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C9H15N3O/c1-2-3-4-8-11-5-7(6-13)9(10)12-8/h5,13H,2-4,6H2,1H3,(H2,10,11,12) |
InChI Key |
ODDAVEPYBFFIJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=C(C(=N1)N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-butylpyrimidin-5-yl)methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl halides under basic conditions.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-butylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, amines, alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(4-Amino-2-butylpyrimidin-5-yl)methanol is a pyrimidine derivative that is similar in structure to (4-Amino-2-chloropyrimidin-5-yl)methanol, but it contains a butyl group instead of chlorine. The inclusion of the butyl group enhances its lipophilicity.
Note: Much of the information regarding the applications of this compound is inferred from the applications of similar compounds due to a lack of direct research on this specific compound.
Scientific Research Applications
This compound, as a pyrimidine derivative, may have potential pharmacological effects. Pyrimidine derivatives are found in biologically active compounds. Research into its biological properties may be an applicable use of the compound, as well as interaction studies to reveal the compound's binding affinity to specific enzymes and receptors, potentially affecting metabolic pathways related to nucleic acid synthesis and cellular signaling mechanisms.
Mechanism of Action
The mechanism of action of (4-Amino-2-butylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, interference with nucleic acid synthesis, or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
The following analysis compares (4-Amino-2-butylpyrimidin-5-yl)methanol with structurally related compounds, focusing on substituent effects and applications.
Structural and Functional Group Variations
Table 1: Key Structural Differences and Properties
Impact of Substituents on Physicochemical Properties
- Alkyl Chain Length (Butyl vs. For example, (4-Amino-2-isopropylpyrimidin-5-yl)methanol (C₈H₁₃N₃O) has a logP ~1.2, while the butyl derivative (C₉H₁₆N₃O) is estimated to have logP ~2.5, favoring interactions with hydrophobic targets .
- Amino Group Position: The amino group at position 4 (vs. position 2 in (2-Amino-4-chloropyrimidin-5-yl)methanol) enhances hydrogen-bonding capacity, critical for binding to biological targets like enzymes or DNA .
- Electron-Withdrawing vs. Electron-Donating Groups: The methylthio group in (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol increases electrophilicity at the pyrimidine ring, facilitating nucleophilic substitutions—a property absent in the amino- and alkyl-substituted analogs .
Research Findings and Trends
Comparative Bioactivity
- Antimicrobial Activity: Chloro-substituted analogs (e.g., (2-Amino-4-chloropyrimidin-5-yl)methanol) show moderate antimicrobial activity (MIC ~50 µg/mL against E. coli), while amino-alkyl derivatives may exhibit improved selectivity due to reduced toxicity .
Biological Activity
(4-Amino-2-butylpyrimidin-5-yl)methanol is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound features a butyl group, which enhances its lipophilicity, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures possess activity against various bacterial strains. For instance, derivatives related to this compound have demonstrated efficacy in inhibiting the growth of pathogens in vitro .
Antioxidant Properties
In vitro studies suggest that this compound may possess antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress within cells, which is linked to various diseases including cancer and neurodegenerative disorders .
Enzyme Inhibition
The compound's mechanism of action may involve enzyme inhibition. Pyrimidine derivatives are known to interact with enzymes involved in nucleic acid synthesis and cellular signaling pathways. This interaction can modulate enzymatic activities, potentially leading to therapeutic effects against conditions like cancer .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Contains a butyl group | Enhanced lipophilicity due to the butyl group |
| (4-Amino-2-chloropyrimidin-5-yl)methanol | Contains chlorine instead of butyl | Potential for different biological activity |
| (4-Amino-2-methylpyrimidin-5-yl)methanol | Contains a methyl group | Different reactivity profile due to smaller substituent |
| 2-Amino-4-chloropyrimidine | Lacks hydroxymethyl group | Simpler structure with limited functional diversity |
This table highlights how variations in substituents can influence the biological activity and pharmacological potential of pyrimidine derivatives.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several pyrimidine derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of specific bacterial strains at low concentrations, suggesting its potential as an antimicrobial agent .
Case Study 2: Antioxidant Activity Assessment
In another investigation focusing on antioxidant properties, this compound showed significant radical scavenging activity in cell culture models. This suggests its utility in formulations aimed at reducing oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
